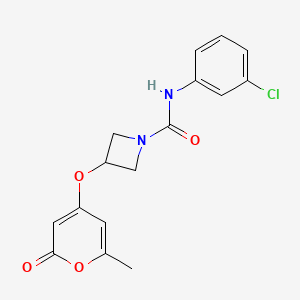

N-(3-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide

描述

属性

IUPAC Name |

N-(3-chlorophenyl)-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c1-10-5-13(7-15(20)22-10)23-14-8-19(9-14)16(21)18-12-4-2-3-11(17)6-12/h2-7,14H,8-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQIWKLUCUUDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-hydroxy-6-methyl-2H-pyran-2-one.

Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.

Coupling Reactions: The chlorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenylboronic acid or a chlorophenyl halide.

Final Assembly: The final step involves coupling the pyran and azetidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

N-(3-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(3-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

相似化合物的比较

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Key Features :

Comparison :

- The thiazolidinone ring introduces sulfur-based polarity, enhancing interactions with cysteine residues in enzymes, unlike the azetidine’s nitrogen-centered reactivity.

- The 4-chlorophenyl substituent (vs. 3-chlorophenyl in the main compound) may alter binding specificity due to steric and electronic differences.

- Crystallographic studies reveal π-π stacking between pyridine and benzene rings, a feature shared with the main compound’s pyran and chlorophenyl groups .

SU11274: (3Z)-N-(3-Chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide

Key Features :

Comparison :

- The sulfonamide linkage in SU11274 provides stronger acidity (pKa ~10) compared to the carboxamide (pKa ~15) in the main compound, influencing solubility and target binding.

- The piperazine moiety in SU11274 enhances solubility and bioavailability, whereas the azetidine in the main compound may confer rigidity and metabolic stability.

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Key Features :

Comparison :

- The bromine substituent (vs.

- The dihydropyridine ring’s planarity contrasts with the azetidine’s puckered conformation, affecting membrane permeability and target engagement.

Sulfonamido β-Lactamase Inhibitors (e.g., (E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide)

Key Features :

Comparison :

- The sulfonamide group enhances bacterial enzyme inhibition (e.g., β-lactamases), whereas the main compound’s carboxamide may target eukaryotic proteins.

- The ether linkage in this inhibitor improves metabolic stability compared to the ester-like pyran-oxy group in the main compound.

Critical Analysis of Structural Motifs

- Azetidine vs.

- Chlorophenyl Positioning : The 3-chlorophenyl group in the main compound may favor interactions with hydrophobic pockets, whereas 4-chlorophenyl derivatives (e.g., ) could exhibit altered steric effects.

生物活性

N-(3-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide is a synthetic organic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, including data tables and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features an azetidine ring, a chlorophenyl group, and a pyran moiety, contributing to its diverse interactions with biological targets. The IUPAC name is N-(3-chlorophenyl)-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClN2O4 |

| Molecular Weight | 334.75 g/mol |

| CAS Number | 1795423-25-4 |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyran Ring : Cyclization from precursors such as 4-hydroxy-6-methyl-2H-pyran-2-one.

- Azetidine Ring Formation : Cyclization involving an appropriate amine and halogenated precursor.

- Coupling Reactions : Introduction of the chlorophenyl group through reactions like Suzuki or Heck coupling.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.

Research Findings

Several studies have evaluated the biological activity of related compounds. Below is a summary table highlighting key findings:

Case Studies

- Antibacterial Screening : A study evaluated various synthesized compounds for their antibacterial properties against E. coli and S. aureus. The results indicated that derivatives with similar structures showed promising activity, with some compounds achieving IC50 values lower than standard antibiotics .

- Enzyme Inhibition Studies : Another study focused on enzyme inhibitory activities, revealing that certain derivatives exhibited potent urease inhibition with IC50 values significantly lower than established inhibitors . This suggests potential therapeutic applications in conditions like kidney stones where urease plays a role.

常见问题

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki-Miyaura couplings for aryl group introduction .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) enhances purity (>95%) .

Q. Table 1: Synthetic Yield Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azetidine ring formation | Chloroethylamine, K₂CO₃, DMF | 65–70 | |

| Pyran-2-one coupling | EDCI, HOBt, DCM | 50–55 | |

| Final amidation | DCC, DMAP, THF | 60–65 |

Basic: Which spectroscopic and crystallographic methods are critical for confirming structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for azetidine protons (δ 3.5–4.0 ppm) and pyran-2-one carbonyl (δ 165–170 ppm). Integration ratios verify substituent stoichiometry .

- 2D NMR (COSY, HSQC) : Resolves coupling between azetidine and pyran-2-one groups .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₈H₁₈ClN₂O₄: 385.0954) confirms molecular formula .

- X-ray Crystallography : Resolves molecular conformation, hydrogen bonding (e.g., N–H⋯O=C, d = 2.02 Å), and π-π stacking (3.5–3.8 Å) between aromatic rings .

Advanced: How do molecular interactions observed in crystallography studies inform stability and reactivity?

Methodological Answer:

Crystallographic data reveal:

- Hydrogen Bonding Networks : Intramolecular N–H⋯O bonds stabilize the azetidine-carboxamide conformation, reducing rotational freedom and enhancing thermal stability (Tₘ > 200°C) .

- π-π Stacking : Interactions between the 3-chlorophenyl and pyran-2-one rings (centroid distance: 3.7 Å) contribute to solid-state packing and solubility limitations .

- Disorder Analysis : Partial occupancy of methyl groups in pyran-2-one (e.g., 0.509 vs. 0.491 occupancy) indicates dynamic flexibility, necessitating low-temperature (100 K) crystallography for accurate resolution .

Q. Implications for Reactivity :

- Electrophilic Sites : The electron-deficient 3-chlorophenyl group is prone to nucleophilic aromatic substitution, while the azetidine nitrogen participates in acid-catalyzed ring-opening reactions .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar azetidine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Substituent Variation : Compare analogues with differing substituents (e.g., 4-methoxy vs. 3-chloro groups) using in vitro kinase inhibition assays (IC₅₀ values) .

- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Met kinase ATP-binding pocket) .

- Data Normalization :

Q. Table 2: Biological Activity Comparison

| Compound Modification | Target (IC₅₀, nM) | Selectivity Ratio (vs. MET) | Reference |

|---|---|---|---|

| 3-Chlorophenyl substituent | MET: 12 | 5.8 (AXL) | |

| 4-Methoxyphenyl substituent | MET: 8 | 3.2 (AXL) |

Advanced: What strategies are effective for improving aqueous solubility without compromising kinase selectivity?

Methodological Answer:

- Polar Group Introduction :

- Computational Modeling :

Basic: What in vitro assays are recommended for initial biological evaluation of this compound?

Methodological Answer:

- Kinase Inhibition Profiling :

- Cytotoxicity Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。